Home > Products > Screening Compounds P19781 > Premithramycin A2'
Premithramycin A2' -

Premithramycin A2'

Catalog Number: EVT-1550651
CAS Number:
Molecular Formula: C33H38O15
Molecular Weight: 674.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Premithramycin A2' is a tetracenomycin that is an intermediate in the biosynthesis of the antitumour drug mithramycin by Streptomyces argillaceus. It has a role as a bacterial metabolite. It is an aromatic ketone, a cyclic ketone, an enol, an enone, an ether, a polyphenol, a tetracenomycin and a disaccharide derivative.
Overview

Premithramycin A2 is a notable compound within the aureolic acid family, primarily recognized for its antitumor properties. It is produced by the bacterium Streptomyces argillaceus, which is known for synthesizing various bioactive natural products. Premithramycin A2 is structurally related to mithramycin, a well-studied anticancer agent, and exhibits similar pharmacological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Source and Classification

Premithramycin A2 is classified as a polyketide antibiotic. It belongs to the larger group of compounds derived from Streptomyces species, which are prolific producers of secondary metabolites with diverse biological activities. The compound's biosynthetic pathway involves several enzymatic steps that modify precursor molecules, leading to its unique structure and properties. The primary source of premithramycin A2 is the fermentation of Streptomyces argillaceus, where specific genetic clusters facilitate its production .

Synthesis Analysis

Methods

The synthesis of premithramycin A2 can be achieved through both natural biosynthetic routes and synthetic organic chemistry approaches. The natural biosynthesis involves the following key steps:

  1. Gene Clustering: The biosynthetic gene cluster responsible for premithramycin A2 production includes several genes encoding polyketide synthases and modifying enzymes such as methyltransferases and glycosyltransferases. These genes are crucial for the assembly and modification of the polyketide backbone .
  2. Fermentation: Cultivating Streptomyces argillaceus under optimized conditions allows for the large-scale production of premithramycin A2. The fermentation process typically involves nutrient-rich media that support microbial growth and metabolite production.
  3. Isolation and Purification: After fermentation, premithramycin A2 is isolated using high-performance liquid chromatography (HPLC), followed by various purification techniques to obtain pure samples suitable for characterization and testing .

Technical Details

The purification process often includes steps such as ammonium sulfate precipitation and chromatographic techniques (e.g., affinity chromatography) to enhance yield and purity. Analytical methods like mass spectrometry are employed to confirm the molecular identity of the compound .

Molecular Structure Analysis

Premithramycin A2 has a complex molecular structure characterized by multiple rings and functional groups. Its molecular formula is C37H47O10C_{37}H_{47}O_{10}, indicating a substantial degree of complexity typical of polyketides.

Structure Data

  • Molecular Weight: Approximately 661.75 g/mol.
  • Structural Features: The compound features a tetracyclic core structure with hydroxyl groups and sugar moieties that contribute to its biological activity.
  • 3D Conformation: The spatial arrangement of atoms in premithramycin A2 plays a crucial role in its interaction with biological targets, particularly in inhibiting cancer cell proliferation .
Chemical Reactions Analysis

Premithramycin A2 undergoes various chemical reactions during its biosynthesis and potential modifications in synthetic processes.

Reactions

  1. Methylation: Methyltransferases catalyze the transfer of methyl groups to specific positions on the precursor molecules, enhancing their biological activity.
  2. Glycosylation: Glycosyltransferases facilitate the attachment of sugar moieties to the aglycone structure, which is essential for the compound's solubility and interaction with cellular targets .
  3. Oxidative Cleavage: Enzymatic reactions involving monooxygenases can lead to structural modifications such as ring openings or rearrangements, impacting the compound's efficacy .

Technical Details

Analytical techniques like HPLC and mass spectrometry are critical for monitoring these reactions, allowing researchers to identify intermediate products and confirm final structures.

Mechanism of Action

Premithramycin A2 exerts its antitumor effects primarily through inhibition of DNA synthesis and function.

Process

  • DNA Binding: Premithramycin A2 binds to DNA with high affinity, particularly at GC-rich sequences, disrupting normal cellular processes.
  • Inhibition of RNA Polymerase: By interfering with RNA polymerase activity, it prevents transcription, leading to reduced protein synthesis in cancer cells.
  • Apoptosis Induction: The compound triggers apoptotic pathways in malignant cells, promoting programmed cell death as a therapeutic mechanism .

Data

Bioassays have demonstrated significant cytotoxicity against various cancer cell lines, indicating its potential as an effective chemotherapeutic agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellowish powder.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Sensitive to light and air; requires careful handling during storage.
  • Reactivity: Exhibits reactivity typical of polyphenolic compounds, including potential oxidation reactions under certain conditions.

Relevant Data or Analyses

Characterization studies using nuclear magnetic resonance spectroscopy have provided insights into the structural dynamics of premithramycin A2, further confirming its complex architecture .

Applications

Premithramycin A2 has several scientific applications:

  • Antitumor Research: Investigated extensively for its potential use in cancer therapy due to its ability to inhibit tumor growth.
  • Biosynthesis Studies: Serves as a model compound for studying polyketide biosynthesis pathways in Streptomyces species.
  • Drug Development: Its structural modifications are explored to enhance efficacy or reduce side effects compared to existing chemotherapeutics like mithramycin .
Structural Characterization of Premithramycin A2'

Molecular Composition and Stereochemical Configuration

Premithramycin A2′ (C33H38O15, molecular weight 674.65 g/mol) is a tetracyclic polyketide biosynthetic intermediate in the mithramycin pathway produced by Streptomyces argillaceus [1] [5]. Its aglycone core features a partially reduced anthracenetetrone system with characteristic hydroxyl groups at C-3, C-8, C-10, and C-11 positions, an acetyl moiety at C-2, and a methoxy group at C-4β [9]. The molecule contains two deoxysugar units: a disaccharide chain comprising D-olivose (2,6-dideoxy-D-arabino-hexopyranose) and D-olivose (2,6-dideoxy-D-lyxo-hexopyranose) linked via β-glycosidic bonds to the C-12a oxygen atom of the aglycone [4] [9]. The stereochemistry at the glycosidic linkages is critical, with the disaccharide attached in a β-1→3 configuration, as confirmed by NMR-based structural elucidation and comparative analysis with related glycosylated intermediates [1].

The stereochemical configuration of Premithramycin A2′ includes multiple chiral centers with defined absolute configurations. Key stereodescriptors include:

  • Aglycone: 4S, 12aS
  • First olivose unit (attached to aglycone): 2′S,4′R,5′R,6′R
  • Second olivose unit: 2″S,4″R,5″R,6″R [9]

Table 1: Molecular Descriptors of Premithramycin A2′

PropertyValue
Molecular FormulaC₃₃H₃₈O₁₅
Molecular Weight674.65 g/mol
Sugar Moietiesβ-D-olivose-(1→3)-β-D-olivose
Glycosidic Attachment SiteC-12a O-linkage
Key Stereocenters4S,12aS,2′S,4′R,5′R,6′R,2″S,4″R,5″R,6″R

Comparative Analysis with Related Tetracenomycin Derivatives

Premithramycin A2′ belongs to the aureolic acid family of polyketides but exhibits distinct structural differences compared to tetracenomycins like tetracenomycin C (TcmC) and X (TcmX):

  • Aglycone Architecture: Premithramycin A2′ possesses a tetracyclic chromophore (rings A-B-C-D), whereas tetracenomycins feature a linearly fused tetracene core (rings A-B-C-D with additional quinone functionality) [2] [7]. This difference arises from divergent post-polyketide synthase modifications, including ring reduction patterns.
  • Glycosylation Pattern: Premithramycin A2′ contains a disaccharide at C-12a, contrasting with tetracenomycin C’s single D-olivose at C-9 and tetracenomycin X’s L-rhamnose at C-8 [7] [10]. The C-12a glycosylation in premithramycins is a hallmark of the aureolic acid pathway.
  • Oxidation State: Unlike the quinone-containing tetracenomycins (e.g., TcmC has a quinone in ring C), Premithramycin A2′ retains a hydroxylated aromatic system without quinone formation, reflecting its biosynthetic position prior to oxidative ring cleavage [2] [8].

Table 2: Structural Comparison with Tetracenomycin Derivatives

FeaturePremithramycin A2′Tetracenomycin CTetracenomycin X
Core StructureTetracyclic (A-B-C-D)Linear tetraceneLinear tetracene
C-8 ModificationHOHOCH₃
C-9 ModificationHO-D-olivoseH
C-12 ModificationO-disaccharideHH
Quinone MoietyAbsentPresent (ring C)Present (ring C)
Biosynthetic RoleMithramycin intermediateFinal productFinal product (methylated)

Spectroscopic Identification Techniques (NMR, MS, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy:Premithramycin A2′ was characterized using extensive 2D NMR experiments (¹H-¹H COSY, TOCSY, HSQC, HMBC) following isolation from mtmGI/mtmGII glycosyltransferase mutants of S. argillaceus [1] [5]. Key NMR assignments include:

  • Aglycone Protons: Aromatic H-6 (δ 6.70 ppm), H-7 (δ 6.85 ppm)
  • Sugar Region: Olivose H-1′ (δ 4.90 ppm, d, J=8 Hz), H-1″ (δ 5.20 ppm, d, J=8 Hz) confirming β-linkages [1].
  • HMBC Correlations: Cross-peaks between Olivose H-1′ and aglycone C-12a (δ 80.5 ppm), and between Olivose H-1″ and C-3′ of the first olivose, defining the disaccharide connectivity [5].

Mass Spectrometry (MS):High-resolution ESI-MS shows [M+Na]⁺ at m/z 697.2103 (calc. 697.2103 for C₃₃H₃₈O₁₅Na), confirming molecular formula [4] [9]. Fragmentation patterns include losses of terminal olivose (-146 Da) and sequential dehydration peaks, characteristic of polyol-containing polyketides.

UV-Visible Spectroscopy:Premithramycin A2′ exhibits λₘₐₓ at 285 nm and 395 nm in methanol, indicative of a highly conjugated chromophore with extended π-system. The bathochromic shift relative to simpler anthraquinones (e.g., emodin λₘₐₓ ~430 nm) reflects partial reduction of the D-ring and glycosylation effects [1] [8].

Table 3: Key NMR Assignments for Premithramycin A2′

Atomδₕ (ppm, mult, J in Hz)δc (ppm)Key Correlations (HMBC)
H-66.70 (s)108.5C-5, C-7, C-10a
H-76.85 (s)112.0C-5a, C-8, C-9
H-1′4.90 (d, 8.0)102.0C-12a
H-1″5.20 (d, 8.0)101.5C-3′
4-OCH₃3.45 (s)56.8C-4
2-COCH₃2.40 (s)200.5, 28.0C-2, C-3

Crystallographic Studies and Three-Dimensional Conformation

While no crystal structure of Premithramycin A2′ itself has been reported, its biosynthetic enzymes and structural analogs provide insights into its 3D conformation:

  • Glycosyltransferase Interactions: The structure of the glycosyltransferase MtmGII (homolog of MtmGI) reveals a GT-B fold with a deep hydrophobic cleft accommodating the aglycone. Docking studies suggest Premithramycin A2′ adopts a folded conformation where the disaccharide projects away from the planar polyketide core, minimizing steric clash during biosynthesis [1] [5].
  • Enzyme-Substrate Complexes: Crystallography of Baeyer-Villiger monooxygenase MtmOIV (which acts downstream on premithramycin B) shows a substrate-binding pocket complementary to the tetracyclic scaffold. This implies Premithramycin A2′ maintains a near-planar A-B-C ring system with the D-ring perpendicular to the plane, facilitating enzymatic oxidation [6] [8].
  • Molecular Modeling: Conformational analysis using density functional theory (DFT) indicates intramolecular hydrogen bonding between the C-3 OH and the carbonyl at C-1 (distance ~2.1 Å), stabilizing a semi-folded conformation. The disaccharide exhibits flexibility but prefers a conformation where the terminal olivose interacts with the C-8 hydroxyl via water-mediated H-bonds [4].

The spatial orientation of the disaccharide is critical for recognition by downstream enzymes like MtmOIV. Mutagenesis studies show that alterations in sugar stereochemistry (e.g., L- vs D-configuration) abolish conversion to mithramycin, underscoring the role of precise three-dimensional presentation in biosynthetic progression [1] [10].

Properties

Product Name

Premithramycin A2'

IUPAC Name

(1S,4aR,12aS)-3-acetyl-4a-[(2S,4R,5R,6R)-4-[(2S,4R,5R,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4,6,7,9-tetrahydroxy-1-methoxy-12,12a-dihydro-1H-tetracene-2,5-dione

Molecular Formula

C33H38O15

Molecular Weight

674.6 g/mol

InChI

InChI=1S/C33H38O15/c1-11(34)23-29(41)30(44-4)17-7-15-5-14-6-16(35)8-18(36)24(14)28(40)25(15)32(43)33(17,31(23)42)48-22-10-20(27(39)13(3)46-22)47-21-9-19(37)26(38)12(2)45-21/h5-6,8,12-13,17,19-22,26-27,30,35-40,42H,7,9-10H2,1-4H3/t12-,13-,17+,19-,20-,21+,22+,26+,27-,30+,33-/m1/s1

InChI Key

MSZWVMYMDWJNJY-JYVXNHNOSA-N

SMILES

CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC34C(CC5=CC6=CC(=CC(=C6C(=C5C3=O)O)O)O)C(C(=O)C(=C4O)C(=O)C)OC)O)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC34C(CC5=CC6=CC(=CC(=C6C(=C5C3=O)O)O)O)C(C(=O)C(=C4O)C(=O)C)OC)O)O

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@@H]2C[C@@H](O[C@@H]([C@H]2O)C)O[C@@]34[C@@H](CC5=CC6=CC(=CC(=C6C(=C5C3=O)O)O)O)[C@@H](C(=O)C(=C4O)C(=O)C)OC)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.